molecular formula C26H24N4O2S B10803886 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline

2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline

Cat. No.: B10803886
M. Wt: 456.6 g/mol
InChI Key: SJPXWYKAIROBOA-HMMYKYKNSA-N
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Description

2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

2-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinazoline

InChI

InChI=1S/C26H24N4O2S/c31-33(32,20-15-21-9-3-1-4-10-21)30-18-16-29(17-19-30)26-23-13-7-8-14-24(23)27-25(28-26)22-11-5-2-6-12-22/h1-15,20H,16-19H2/b20-15+

InChI Key

SJPXWYKAIROBOA-HMMYKYKNSA-N

Isomeric SMILES

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylethenesulfonyl group via a sulfonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s sulfonyl group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

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